molecular formula C16H15N3OS B11156226 N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-4-quinolinecarboxamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-4-quinolinecarboxamide

Cat. No.: B11156226
M. Wt: 297.4 g/mol
InChI Key: SUXZLSFYZHWIMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-4-quinolinecarboxamide is a synthetic chemical hybrid structure designed for oncology and chemical biology research. It incorporates a quinoline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, particularly in cancer therapeutics . This core structure is fused with a 4,5-dimethylthiazole moiety, a heterocycle frequently employed in the development of novel antitumor agents for its ability to contribute to significant cytotoxic activity . The molecular architecture of this compound suggests potential as a protein-tyrosine kinase inhibitor, a common mechanism for quinoline-based compounds to induce ant proliferative effects, seize cell cycle progression, and promote apoptosis in cancer cell lines . The strategic combination of these pharmacophores is a recognized approach in drug discovery to enhance efficacy and explore new mechanisms of action against a panel of human cancers, such as breast, liver, and prostate cancer models . Researchers can utilize this compound as a chemical tool to study these pathways and develop new classes of therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methylquinoline-4-carboxamide

InChI

InChI=1S/C16H15N3OS/c1-9-8-13(12-6-4-5-7-14(12)17-9)15(20)19-16-18-10(2)11(3)21-16/h4-8H,1-3H3,(H,18,19,20)

InChI Key

SUXZLSFYZHWIMS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=NC(=C(S3)C)C

Origin of Product

United States

Preparation Methods

Stepwise Assembly via Thiazole Ring Formation Followed by Quinoline Coupling

This approach begins with the synthesis of the 4,5-dimethylthiazole core, followed by its conjugation to the quinoline backbone. The thiazole ring is typically constructed using a Hantzsch thiazole synthesis variant. For example, 3-hydroxy-2-butanone reacts with thiourea derivatives in the presence of a base to form the thiazole intermediate. Key steps include:

  • Transesterification : 3-Hydroxy-2-butanone and dimethyl carbonate undergo ester exchange at 60–100°C with sodium propylate as a catalyst, yielding a reactive intermediate.

  • Cyclization : Heating the intermediate to 110–160°C induces cyclization, forming the 4,5-dimethylthiazole ring. Byproducts such as methanol are removed via distillation.

Subsequent coupling of the thiazole intermediate to the quinoline moiety involves carboxamide bond formation. The quinoline component is often pre-functionalized as an acyl chloride, which reacts with the thiazole amine under Schotten-Baumann conditions.

One-Pot Multi-Component Reactions

Recent advancements employ multi-component reactions to streamline synthesis. For instance, 2-((1,3-diaryl-1H-pyrazol-4-yl)methylene)malononitrile reacts with sulfanylacetic acid in dimethylformamide (DMF) containing piperidine, facilitating simultaneous thiazole and quinoline fragment assembly. This method reduces purification steps and improves yields (47–53%).

Optimization of Reaction Conditions

Catalytic Systems

  • Base Catalysts : Sodium propylate (0.5–3% w/w) is preferred for transesterification due to its efficiency in promoting methanol elimination.

  • Acid Catalysts : Concentrated hydrochloric acid is used post-reaction to neutralize residual base, ensuring a pH of 7 before crystallization.

Temperature and Solvent Effects

  • Transesterification : Optimal at 60–65°C in glyme solvents (e.g., triethylene glycol dimethyl ether), which stabilize intermediates and prevent side reactions.

  • Cyclization : Requires elevated temperatures (110–160°C) to drive ring closure. Prolonged heating (>4 hours) at 120°C maximizes thiazole purity (99.6%).

  • Solvents : DMF enhances reactivity in multi-component reactions by solubilizing polar intermediates.

Purification and Characterization

Recrystallization Protocols

Crude product purity is enhanced via recrystallization in aliphatic ethers (e.g., diethyl ether) at 0–5°C. Activated carbon (0.01–0.2 g per gram of crude product) removes colored impurities, yielding white crystals with >99% purity.

Spectroscopic Validation

  • 1H NMR : Key signals include δ 2.49 (methyl groups on thiazole) and δ 8.80 (quinoline aromatic protons).

  • 13C NMR : Peaks at δ 153.54 (C═C), 162.62 (C═O), and 78–79°C melting point confirm structure.

  • HPLC : Purity assessments show >99% homogeneity when using C18 columns with acetonitrile/water gradients.

Comparative Analysis of Synthetic Routes

ParameterStepwise SynthesisMulti-Component Reaction
Yield 47–53%52–58%
Purity 99.0–99.6%98.5–99.3%
Reaction Time 8–11 hours6–8 hours
Scalability Pilot-scale demonstratedLab-scale only

The stepwise method offers superior scalability, while multi-component reactions reduce procedural complexity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.

Scientific Research Applications

Antimalarial Activity

One of the primary applications of quinoline derivatives, including N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-4-quinolinecarboxamide, is their antimalarial properties. Research has demonstrated that compounds in this class exhibit potent activity against Plasmodium falciparum, the parasite responsible for malaria.

Case Study: Efficacy in Vivo

In a study involving a mouse model infected with P. berghei, several quinoline derivatives showed excellent oral efficacy with effective doses (ED90) below 1 mg/kg when administered over four days. Such findings suggest strong potential for these compounds in malaria treatment strategies .

Antitubercular Properties

Another promising application of this compound is its effectiveness against Mycobacterium tuberculosis. Recent studies have focused on synthesizing derivatives that combine quinoline structures with triazole motifs to enhance their antitubercular activity.

Inhibition of InhA Enzyme

Compounds derived from this hybridization strategy have shown significant inhibitory effects on InhA, an enzyme critical for mycolic acid biosynthesis in M. tuberculosis. For instance, one derivative demonstrated a minimum inhibitory concentration (MIC) value of 12.5 μg/mL, indicating strong potential as an antitubercular agent .

Anticancer Activity

Research has also explored the anticancer properties of quinoline derivatives. This compound has been investigated for its ability to inhibit various cancer cell lines.

Case Study: Cytotoxicity Assessment

In vitro studies have shown that certain quinoline derivatives exhibit cytotoxic effects against cancer cells by inducing apoptosis and inhibiting cell proliferation. The structure-activity relationship (SAR) analysis indicates that modifications to the quinoline core can significantly enhance anticancer activity .

Data Table: Summary of Applications

ApplicationTarget Organism/Cell TypeMechanism of ActionEfficacy (ED90/MIC)
AntimalarialPlasmodium falciparumInhibition of translation elongation factor 2 (PfEF2)ED90 < 1 mg/kg
AntitubercularMycobacterium tuberculosisInhibition of InhA enzymeMIC = 12.5 μg/mL
AnticancerVarious cancer cell linesInduction of apoptosisVaries by compound

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-4-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting normal metabolic processes. In cancer research, it may induce apoptosis in cancer cells by interfering with cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound shares core motifs with several analogs, as highlighted in regulatory and synthetic chemistry literature (Table 1).

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Substituents on Thiazole Carboxamide Linkage Molecular Weight (g/mol)
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-4-quinolinecarboxamide Quinoline + thiazole 4,5-dimethyl Direct linkage to quinoline ~325.4 (estimated)
A-836,339 Cyclopropane + thiazole 4,5-dimethyl Tetramethylcyclopropane carboxamide ~347.5
AB-CHFUPYCA Cyclopropane + thiazole 3-(2-methoxyethyl) Tetramethylcyclopropane carboxamide ~405.5
3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide Benzamide N/A Chlorobenzene + hydroxyalkyl ~242.7
Key Observations:

Thiazole Substitution: The 4,5-dimethylthiazole group in the target compound contrasts with the 3-(2-methoxyethyl) substitution in AB-CHFUPYCA.

Carboxamide Linkage: Unlike A-836,339 and AB-CHFUPYCA, which employ a rigid tetramethylcyclopropane carboxamide, the target compound’s direct quinoline linkage may enhance planar stacking interactions, critical for binding to aromatic-rich enzyme active sites (e.g., kinases) .

Quinoline vs. Benzamide Cores: The quinoline system in the target compound offers a larger aromatic surface area compared to simpler benzamide derivatives (e.g., 3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide), which could influence binding affinity and selectivity .

Pharmacological and Physicochemical Properties

  • A-836,339: A synthetic cannabinoid receptor agonist with high affinity for CB1/CB2 receptors. Its cyclopropane carboxamide likely contributes to metabolic stability but may limit solubility .
  • AB-CHFUPYCA : The methoxyethyl group in this analog improves solubility but reduces CNS penetration compared to the target compound’s dimethylthiazole .
  • 3-Chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide: This simpler benzamide lacks the thiazole-quinoline framework, resulting in lower molecular weight and reduced complexity, but also diminished target engagement in preliminary assays .

Crystallographic and Hydrogen-Bonding Patterns

Crystallographic studies using programs like SHELXL and visualization tools like ORTEP-3 reveal that:

  • The quinoline-thiazole system in the target compound likely forms intramolecular hydrogen bonds between the carboxamide NH and the thiazole’s sulfur atom, stabilizing its conformation .
  • In contrast, A-836,339’s cyclopropane carboxamide adopts a twisted conformation due to steric hindrance, reducing its ability to form analogous intramolecular interactions .

Biological Activity

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-4-quinolinecarboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H12N2OSC_{13}H_{12}N_2OS, featuring a thiazole moiety that contributes significantly to its biological activity. The thiazole ring is known for its role in various therapeutic agents, enhancing the compound's potential efficacy against a range of biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. A notable study reported the minimum inhibitory concentration (MIC) values against several pathogens. The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition of bacterial growth.

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus0.5Effective
Escherichia coli1.0Moderate

The compound's ability to inhibit biofilm formation was also highlighted, suggesting potential applications in treating persistent infections where biofilms are a concern .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. In studies involving cancer cell lines such as HCT116 and HepG2, the compound demonstrated cytotoxic effects with IC50 values significantly lower than standard chemotherapeutic agents.

Case Study: Cytotoxicity Assay

In a comparative study on the cytotoxic effects of thiazole derivatives:

Compound IC50 (µM) Cell Line
This compound15HCT116
Cisplatin25HCT116
Harmine30HepG2

The results indicate that this compound exhibits promising anticancer activity potentially due to its structural features that enhance cell membrane permeability and target specific cellular pathways .

Anticonvulsant Activity

The anticonvulsant effects of thiazole derivatives have been documented in several studies. One study reported that compounds similar to this compound showed significant protective effects in animal models subjected to seizures induced by pentylenetetrazol (PTZ).

Efficacy Data

The anticonvulsant activity was assessed using various models:

Model ED50 (mg/kg) Activity Level
PTZ-induced seizures20Significant protection
MES (maximal electroshock)15High efficacy

These findings suggest that the compound may interact with neurotransmitter systems or ion channels involved in seizure activity .

Q & A

Basic Research Questions

What are the established synthetic routes for N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-4-quinolinecarboxamide?

The compound is synthesized via multi-step reactions involving thiazole and quinoline precursors. A common approach involves:

  • Quinoline core formation : Cyclization of substituted anilines with β-ketoesters under acidic conditions.
  • Thiazole coupling : Reaction of the quinoline carboxylic acid derivative with 4,5-dimethylthiazol-2-amine using coupling agents like HBTU (hexafluorophosphate benzotriazole tetramethylurea) in the presence of triethylamine (TEA) .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .

How is the structural integrity of this compound validated post-synthesis?

Structural validation employs:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., quinoline C-4 carboxamide and thiazole methyl groups) .
  • Mass spectrometry (MS) : High-resolution MS verifies molecular ion peaks (e.g., [M+H]+^+) with <2 ppm deviation .
  • X-ray crystallography : SHELXL software refines crystal structures to confirm bond lengths/angles (e.g., thiazole-quinoline dihedral angles of 15–25°) .

What are the recommended protocols for assessing solubility and stability?

  • Solubility : Shake-flask method in PBS (pH 7.4) or DMSO, followed by HPLC quantification .
  • Stability :
    • Chemical stability : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .
    • Photostability : Expose to UV light (λ = 254 nm) for 24 hours and analyze decomposition products .

Advanced Research Questions

What strategies resolve contradictions in reported biological activities (e.g., variable IC50_{50}50​ values)?

Discrepancies often arise from assay conditions:

  • Cell line variability : Test across multiple lines (e.g., NCI-60 panel) to identify context-dependent effects .
  • Assay interference : Thiazole derivatives may chelate metal ions or fluoresce, requiring controls like DTT addition or fluorescence quenching .
  • Metabolic stability : Use liver microsomes to assess if rapid metabolism reduces observed activity in vitro vs. in vivo .

How to design SAR studies for thiazole-quinoline hybrids?

Focus on modifying:

  • Thiazole substituents : Compare 4,5-dimethyl vs. unsubstituted thiazoles to evaluate steric effects on target binding .
  • Quinoline substitutions : Introduce electron-withdrawing groups (e.g., Br at C-6) to enhance π-stacking interactions .
  • Linker optimization : Replace carboxamide with sulfonamide to alter hydrogen-bonding capacity .

What crystallographic methods are used for structural analysis?

  • Data collection : High-resolution (<1.0 Å) X-ray diffraction data collected at 100 K using synchrotron radiation .
  • Refinement : SHELXL refines anisotropic displacement parameters and resolves disorder in methyl groups .
  • Validation : Check for Rfree_{\text{free}} < 0.25 and MolProbity score < 2.0 to ensure model accuracy .

How to optimize synthetic yields using statistical models?

  • Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .
  • Response Surface Methodology (RSM) : Predict yield maxima (e.g., 82% yield at 60°C, 1.2 eq. HBTU) .

What advanced techniques analyze metabolic stability?

  • In vitro assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS .
  • Metabolite identification : Use high-resolution MS/MS to detect hydroxylation or demethylation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.